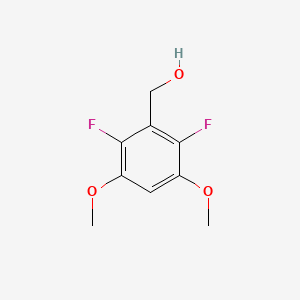

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWMGIQEJSZJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)CO)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593834 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208434-90-5 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 3,5 Dimethoxyphenyl Methanol

Established Synthetic Routes

Traditional synthesis relies on well-documented reduction reactions using metal hydride reagents. These methods are valued for their reliability and effectiveness.

A primary route to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol is the reduction of its corresponding methyl ester, Methyl 2,6-difluoro-3,5-dimethoxybenzoate. While sodium borohydride (B1222165) is generally ineffective for reducing esters, lithium borohydride (LiBH₄) is a more potent reagent capable of this transformation. doubtnut.comwikipedia.org The increased reactivity of LiBH₄ is attributed to the Lewis acidity of the lithium cation (Li⁺), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making it more electrophilic and susceptible to hydride attack from the [BH₄]⁻ anion. harvard.edu The reaction is typically conducted in ethereal solvents, such as tetrahydrofuran (B95107) (THF), to ensure the solubility of the reagents. harvard.edu

Table 1: Synthesis via Ester Reduction

| Reactant | Reagent | Typical Solvent | Product |

| Methyl 2,6-difluoro-3,5-dimethoxybenzoate | Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | This compound |

The reduction of an aldehyde is a fundamental and efficient method for the preparation of a primary alcohol. ncert.nic.in The conversion of 2,6-difluoro-3,5-dimethoxybenzaldehyde (B2860112) to this compound can be readily accomplished using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Sodium borohydride is often preferred due to its milder nature and greater safety profile, allowing the reaction to be performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at or below room temperature. The reaction is typically rapid and high-yielding. Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another effective method. ncert.nic.in In some cases, for aldehydes lacking alpha-hydrogens like this one, a Cannizzaro reaction could be employed, where a strong base disproportionates the aldehyde into an alcohol and a carboxylate salt. tardigrade.inaskiitians.comyoutube.com

Table 2: Synthesis via Aldehyde Reduction

| Reactant | Reagent | Typical Solvent | Product |

| 2,6-Difluoro-3,5-dimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | This compound |

A more intricate, multi-step synthesis can be envisioned starting from the halogenated aromatic compound, 2,4-difluoro-3-iodo-1,5-dimethoxybenzene. This approach requires the introduction of a hydroxymethyl (-CH₂OH) group at the position of the iodine atom. A standard method to achieve this involves a two-step sequence. First, the aryl iodide is converted into a more reactive organometallic intermediate. This is typically done through a metal-halogen exchange reaction, for example, by treating the iodo-compound with an organolithium reagent like n-butyllithium, or by forming a Grignard reagent with magnesium metal. In the second step, this highly nucleophilic organometallic species is reacted with an electrophilic source of formaldehyde (B43269), such as paraformaldehyde or formaldehyde gas. wikipedia.org A final aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired primary alcohol, this compound.

Table 3: Synthesis from an Iodo-Aromatic Intermediate

| Step | Intermediate/Reactant | Reagents | Product |

| 1 | 2,4-Difluoro-3-iodo-1,5-dimethoxybenzene | n-Butyllithium or Mg | (2,6-Difluoro-3-lithio-1,5-dimethoxyphenyl) or Grignard equivalent |

| 2 | Organometallic Intermediate | Formaldehyde (HCHO) | This compound |

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry increasingly focuses on developing more sustainable and efficient methodologies. These include the use of biological catalysts and adherence to the principles of green chemistry.

Chemo-enzymatic synthesis offers a green alternative to traditional chemical reductions. This strategy employs enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.govnih.gov The reduction of 2,6-difluoro-3,5-dimethoxybenzaldehyde could potentially be achieved using a whole-cell biocatalyst, such as E. coli engineered to overexpress a suitable ADH, or an isolated enzyme. nih.govresearchgate.netresearchgate.net These biocatalytic reductions are highly chemoselective and operate under mild conditions, typically in aqueous media at or near room temperature and neutral pH. researchgate.net While the enzyme requires a stoichiometric amount of a hydride donor, this is usually provided by a recyclable cofactor like NADPH, which can be regenerated by the cell's own metabolism, making the process highly efficient. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.org In the context of synthesizing this compound, these principles can be applied in several ways:

Catalysis: Employing catalytic methods, whether using transition metals for hydrogenation or enzymes, is preferable to using stoichiometric hydride reagents like LiBH₄, which generate significant waste. acs.org

Safer Solvents: The use of water as a solvent in enzymatic reactions or certain catalytic oxidations of alcohols represents a significant improvement over volatile organic solvents. acs.orgnih.gov

Energy Efficiency: Biocatalytic reactions that proceed at ambient temperature and pressure are more energy-efficient than traditional methods that may require heating or cooling. pnas.org

Renewable Feedstocks: While not directly applicable to this specific fluorinated aromatic compound, a broader green chemistry goal involves synthesizing chemicals from renewable resources, such as converting biomass-derived compounds into valuable products like ethanol. rsc.orgnih.gov

Solvent-free reaction conditions, where a solid carbonyl compound is mixed directly with a reducing agent dispersed on a solid support like wet alumina, also represent a green methodology by eliminating the need for solvents and simplifying product workup. nih.gov

Reaction Conditions and Optimization

The conversion of 2,6-difluoro-3,5-dimethoxybenzaldehyde to this compound is a reduction reaction. The optimization of this process is contingent on several key factors, including the choice of solvent, temperature, pressure, and the catalytic or reducing system employed.

Solvent Systems and Their Influence on Reaction Outcomes

The choice of solvent is critical as it can influence the reactivity of the reducing agent, reaction rate, and selectivity.

For reductions using borohydride reagents like sodium borohydride (NaBH₄), protic solvents such as methanol or ethanol are commonly used. youtube.com These solvents are capable of hydrogen bonding and can activate the carbonyl group, facilitating the nucleophilic attack by the hydride. The solubility of both the substrate and the reducing agent in the chosen solvent is paramount for an efficient reaction. Aprotic solvents like tetrahydrofuran (THF) can also be utilized, particularly when side reactions with the solvent need to be minimized. orientjchem.org

In catalytic hydrogenation, the solvent must be inert to the reaction conditions and capable of dissolving the starting material. Alcohols like ethanol or isopropanol (B130326) are frequently employed. The solvent's role extends to influencing the catalyst's activity and stability.

Table 1: Influence of Solvent Systems on Analogous Benzaldehyde (B42025) Reductions

| Reducing Agent/Catalyst | Solvent(s) | Influence on Reaction |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Protic nature activates the carbonyl group; good solubility for reactants. researchgate.net |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | Used for specific applications to avoid solvent participation. orientjchem.org |

| Ruthenium/Carbon (Ru/C) | Ethanol, Water | Provides good catalyst dispersion and substrate solubility. researchgate.net |

| Nickel/Alumina (Ni/Al₂O₃) | Isopropanol | Inert solvent that facilitates heat transfer and dissolves reactants. asianpubs.org |

Temperature and Pressure Effects

Temperature and pressure are crucial parameters for controlling the reaction rate and selectivity.

Temperature: Reductions with sodium borohydride are typically exothermic and are often conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions. For less reactive substrates, gentle heating might be necessary.

Catalytic hydrogenations, on the other hand, may require elevated temperatures to achieve a reasonable reaction rate. For instance, the hydrogenation of benzaldehyde on Ni/Al₂O₃ catalysts has been studied at temperatures around 80 °C. asianpubs.org However, higher temperatures can sometimes lead to over-reduction or side reactions, such as hydrodeoxygenation, which would yield the corresponding toluene (B28343) derivative instead of the desired benzyl (B1604629) alcohol.

Pressure: For reductions involving gaseous hydrogen (catalytic hydrogenation), pressure is a key variable. Higher pressures of hydrogen increase its concentration in the reaction mixture, which generally leads to a faster reaction rate. Typical pressures for laboratory-scale hydrogenations can range from atmospheric pressure to several bars.

Catalytic Systems and Their Efficacy

The choice of reducing agent or catalytic system is the most critical factor determining the success of the synthesis.

Chemical Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols while being compatible with many other functional groups, including the ether and fluoro-substituents present in the target molecule. ncert.nic.in It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Catalytic Hydrogenation: This method involves the use of a metal catalyst and hydrogen gas. Catalysts based on noble metals like ruthenium, rhodium, or palladium, often supported on carbon (e.g., Ru/C), are highly effective for the selective hydrogenation of the aldehyde group. researchgate.net Nickel-based catalysts, such as Ni/Al₂O₃, also demonstrate good activity. asianpubs.org The efficacy of the catalyst depends on factors like metal loading, support material, and the presence of promoters.

Table 2: Comparison of Reducing Systems for Aldehyde Reduction

| System | Typical Conditions | Efficacy & Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0-25 °C | High selectivity for aldehydes, good functional group tolerance, operationally simple. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., Ru/C, Ni/Al₂O₃) | H₂ gas (1-10 bar), Ethanol or Isopropanol, 25-80 °C | Highly efficient, produces water as the only byproduct, but may require specialized pressure equipment. researchgate.netasianpubs.org |

Purification and Characterization of Synthetic Products

Following the reaction, the crude product must be isolated and purified from byproducts, unreacted starting material, and reagents. Subsequent characterization is necessary to confirm its identity and purity.

Chromatographic Techniques for Isolation

Flash Column Chromatography: This is a standard and highly effective technique for purifying organic compounds. For this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the more polar alcohol product and the less polar aldehyde starting material.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reversed-phase columns (e.g., C18) are common for separating moderately polar compounds like benzyl alcohols. helixchrom.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 3: Chromatographic Purification Methods for Benzyl Alcohols

| Technique | Stationary Phase | Typical Eluent System | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Standard purification for laboratory scale. stackexchange.com |

| Preparative HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | High-purity isolation. helixchrom.com |

Spectroscopic Identification (e.g., NMR, IR)

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of the synthesized this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The successful reduction of the aldehyde to an alcohol would be confirmed by the disappearance of the strong carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (typically in the region of 3200-3600 cm⁻¹). askthenerd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key signals for confirming the structure include the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new signal for the benzylic methylene (B1212753) protons (-CH₂OH), expected around δ 4.5-5.0 ppm. A signal for the hydroxyl proton (-OH) would also appear, its chemical shift being variable and dependent on concentration and solvent. The aromatic proton and methoxy (B1213986) group protons would also be present in their expected regions.

¹³C NMR: The carbon NMR spectrum would show the disappearance of the aldehyde carbonyl carbon (typically δ 190-200 ppm) and the appearance of a new signal for the benzylic carbon (-CH₂OH) around δ 60-70 ppm. The signals for the aromatic and methoxy carbons would also be observed. mdpi.comrsc.org

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| IR Spectroscopy | O-H stretch (alcohol) | Broad peak, ~3200-3600 cm⁻¹ researchgate.net |

| C-O stretch (alcohol) | Strong peak, ~1050-1150 cm⁻¹ | |

| Ar-F stretch | Strong peak, ~1200-1300 cm⁻¹ | |

| ¹H NMR | Ar-H | Singlet or triplet, ~6.5-7.0 ppm |

| -CH₂OH | Singlet, ~4.5-5.0 ppm | |

| -OCH₃ | Singlet, ~3.8-4.0 ppm | |

| -OH | Broad singlet, variable shift | |

| ¹³C NMR | C-Ar (C-F) | Doublet, ~155-165 ppm (large JC-F) |

| C-Ar (C-O) | ~140-150 ppm | |

| C-Ar (C-H) | ~95-105 ppm | |

| -CH₂OH | ~60-65 ppm | |

| -OCH₃ | ~55-60 ppm |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of a synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀F₂O₃ |

| Calculated Exact Mass | 204.0598 |

| Ionization Mode | Electrospray Ionization (ESI) is a common mode for such compounds. |

| Expected Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode. [M-H]⁻ in negative ion mode. |

Data is theoretical and not based on published experimental results.

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, etc.) in a compound. This data is then compared with the theoretical values calculated from the molecular formula to assess the purity of the sample.

For a pure sample of this compound, the experimental elemental analysis values should closely match the theoretical percentages.

Table 2: Theoretical Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 52.95 |

| Hydrogen (H) | 4.94 |

| Fluorine (F) | 18.61 |

| Oxygen (O) | 23.50 |

Data is theoretical and not based on published experimental results.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and crystal packing.

As of the latest available information, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure can be presented. The acquisition of such data would require the growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Chemical Reactivity and Derivatization of 2,6 Difluoro 3,5 Dimethoxyphenyl Methanol

Reactions at the Methanol (B129727) Functional Group

The benzylic hydroxyl group in (2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a primary site for chemical modification, allowing for a range of transformations including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions and Their Products

The oxidation of benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the oxidant and reaction conditions. For benzyl alcohols bearing electron-withdrawing groups, such as the fluorine atoms in the target molecule, the rate of oxidation is generally diminished. ebyu.edu.trnih.govresearchgate.net The oxidation of this compound to the corresponding aldehyde, (2,6-Difluoro-3,5-dimethoxy)benzaldehyde, can be achieved using a variety of reagents.

Commonly employed methods for the selective oxidation of benzyl alcohols to aldehydes include the use of pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). Milder, more selective methods, such as the use of manganese dioxide (MnO2) or electro-chemical oxidation, are also applicable, particularly for preventing over-oxidation to the carboxylic acid. researchgate.net

| Oxidizing Agent | Typical Product | General Observations |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Effective for selective oxidation to the aldehyde. |

| Pyridinium Dichromate (PDC) | Aldehyde or Carboxylic Acid | Product depends on reaction conditions (e.g., solvent). |

| Swern Oxidation | Aldehyde | Mild conditions, suitable for sensitive substrates. |

| Manganese Dioxide (MnO2) | Aldehyde | Selective for benzylic and allylic alcohols. |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of a catalyst. researchgate.netnih.gov The steric hindrance from the ortho-fluorine atoms may slightly impede the reaction rate, potentially requiring more forcing conditions or the use of activating agents like 4-dimethylaminopyridine (B28879) (DMAP). guidechem.com

Etherification, the conversion of the alcohol to an ether, is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. The presence of electron-withdrawing fluorine atoms can increase the acidity of the hydroxyl proton, facilitating alkoxide formation. wku.edu

| Reaction Type | Reagents | Product Type | Key Considerations |

| Esterification | Carboxylic Acid (and catalyst), Acid Chloride, or Acid Anhydride | Ester | Steric hindrance may affect reaction rates. |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | Ether | Increased acidity of the alcohol facilitates alkoxide formation. |

Halogenation Reactions, e.g., Conversion to 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

The conversion of the benzylic alcohol to a halide, such as 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene, is a crucial step for further functionalization, enabling a variety of nucleophilic substitution reactions. This transformation is typically achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) for the corresponding chloride. Radical bromination conditions, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator, are also effective for the side-chain halogenation of substituted toluenes and related compounds, and can be applied to benzyl alcohols. nih.govpsu.edu The stability of the benzylic radical intermediate is a key factor in these reactions. nih.gov

Reactions Involving the Aromatic Ring

The substitution pattern of the aromatic ring in this compound, with two electron-withdrawing fluorine atoms and two electron-donating methoxy (B1213986) groups, creates a complex electronic environment that dictates its susceptibility and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. Methoxy groups are strongly activating and ortho-, para-directing due to their ability to donate electron density via resonance. Conversely, fluorine atoms are deactivating due to their strong inductive electron withdrawal, but are also ortho-, para-directing because of lone pair donation.

In this compound, the only available position for substitution is the carbon atom between the two methoxy groups (C4). The directing effects of the four substituents converge on this position. The two methoxy groups strongly activate the ortho and para positions, and the two fluorine atoms also direct ortho and para. Therefore, electrophilic substitution is expected to occur exclusively at the C4 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH3 | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

Predicted Site of Electrophilic Attack: The combined directing effects of the methoxy and fluoro groups strongly favor electrophilic substitution at the C4 position, the carbon atom situated between the two methoxy groups.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms. nih.gov The fluorine atoms in this compound activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). ebyu.edu.tr

The positions ortho and para to the fluorine atoms are the most activated sites for nucleophilic attack. In this molecule, the fluorine atoms are at positions 2 and 6. Therefore, nucleophilic attack is most likely to occur at these positions, leading to the displacement of a fluoride (B91410) ion. The presence of the methoxy groups can also influence the regioselectivity of the substitution. Strong nucleophiles, such as alkoxides, amides, or thiolates, can displace one or both of the fluorine atoms. researchgate.net

Potential Sites of Nucleophilic Attack: The positions bearing the fluorine atoms (C2 and C6) are the most probable sites for nucleophilic aromatic substitution.

Formation of Complex Molecular Architectures

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of complex molecules with potential applications in pharmacology and materials science.

Substituted benzyl alcohols are versatile starting materials for the synthesis of a variety of heterocyclic compounds. nih.gov For instance, they can be oxidized in situ to the corresponding aldehydes, which can then undergo condensation reactions to form heterocycles. nih.gov One general approach involves the reaction of a benzyl alcohol with a dicarbonyl compound and a nitrogen source to yield dihydropyridines. nih.gov While no specific examples utilizing this compound have been reported, its structure suggests it could be a viable substrate for such transformations. The synthesis of benzofurans and benzothiophenes from ortho-substituted aryl benzyl ethers and sulfides has also been demonstrated, highlighting the potential for intramolecular cyclization reactions. ucsb.edu

A significant application of the (2,6-difluoro-3,5-dimethoxyphenyl) moiety is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govscienceopen.comnih.govresearchgate.neteurekaselect.comdntb.gov.uaresearchgate.net A series of potent FGFR inhibitors based on a 5H-pyrrolo[2,3-b]pyrazine scaffold have been synthesized, incorporating a dimethoxybenzene group to extend into a back pocket of the enzyme's active site, thereby enhancing binding affinity. nih.govscienceopen.com

In this context, a key intermediate, 3-((2,6-difluoro-3,5-dimethoxyphenyl)ethynyl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine, was synthesized via a Sonogashira coupling. nih.govscienceopen.com Subsequent reduction of the ethynyl (B1212043) linker to an ethyl or ethenyl group provided the final inhibitors. nih.govscienceopen.com The table below shows the inhibitory activity of a representative compound from this series.

| Compound | Target | IC₅₀ (nM) | Reference |

| (E)-3-(2,6-Difluoro-3,5-dimethoxystyryl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | FGFR1 | 1.2 ± 0.2 | nih.govscienceopen.com |

This research underscores the importance of the (2,6-difluoro-3,5-dimethoxyphenyl) unit in designing highly potent and selective enzyme inhibitors.

The functional groups on this compound allow for its conjugation to other molecules of biological interest, such as peptides or natural products. The hydroxyl group can be used as an anchor point for attachment. For example, hydrophobic benzyl alcohols have been employed as tags in liquid-phase peptide synthesis. researchgate.net In this methodology, the benzyl alcohol serves as a soluble support onto which a peptide chain is assembled. researchgate.net While not specifically using this compound, this approach demonstrates the principle of conjugating a benzyl alcohol to a peptide. The unique substitution pattern of the title compound could impart favorable properties, such as enhanced stability or altered pharmacokinetic profiles, to the resulting bioconjugate.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic nature of fluorinated and methoxy-substituted aromatic compounds. While direct computational studies on (2,6-Difluoro-3,5-dimethoxyphenyl)methanol are not extensively documented in the reviewed literature, valuable inferences can be drawn from research on analogous structures.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net Studies on related dimethoxybenzene and fluorinated aromatic derivatives consistently employ DFT methods, such as B3LYP, to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netmaterialsciencejournal.org For instance, in studies of dimethoxybenzene derivatives, DFT calculations have been used to analyze structural, electronic, and intermolecular interaction properties. nih.govbohrium.com The choice of functional, like B3LYP or PBE, and the basis set, such as 6-311G(d,p) or Def2-TZVP, significantly influences the accuracy of these predictions. nih.govresearchgate.net In the case of this compound, the presence of highly electronegative fluorine atoms and electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to create a unique electronic distribution. The fluorine atoms act as inductive electron-withdrawing groups, while the methoxy groups are resonance electron-donators. DFT calculations would be essential to precisely map this electronic landscape, providing insights into bond polarities and charge distribution.

HOMO-LUMO Analysis and Reactivity Predictions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

In studies of fluorinated aromatic compounds, the introduction of fluorine atoms has been shown to alter the electronic distribution and reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system, influenced by the electronegative fluorine atoms. A detailed HOMO-LUMO analysis would predict the most probable sites for electrophilic and nucleophilic attack. The energy gap would provide a quantitative measure of its kinetic stability and reactivity. nih.gov

Below is a hypothetical data table illustrating the kind of parameters that would be derived from a HOMO-LUMO analysis, based on typical values for related aromatic compounds.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Ionization Potential | IP | 6.0 to 7.0 | Energy required to remove an electron |

| Electron Affinity | EA | 1.0 to 2.0 | Energy released when an electron is added |

| Global Electrophilicity Index | ω | ~1.5 to 2.5 | Electrophilic nature of the molecule |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.2 to 0.25 | Reciprocal of hardness |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups, as well as the fluorine atoms, due to their high electronegativity. nih.govnih.gov The hydrogen atom of the hydroxyl group would be a site of positive potential. This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the conformational preferences and crystal packing of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg). In a study on fluorinated biphenyl (B1667301) compounds, NBO analysis revealed significant charge delocalization, indicating strong intermolecular interactions. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational Analysis

The conformational flexibility of this compound, particularly the orientation of the hydroxymethyl group relative to the aromatic ring, is a key determinant of its physical and chemical properties. Computational analysis of a series of benzyl (B1604629) alcohols has shown that the conformational preferences are strongly influenced by the presence of ortho-substituents. nih.gov

In 2,6-difluorobenzyl alcohols, the presence of two ortho-fluorine atoms leads to distinct conformational preferences. nih.gov Intramolecular interactions, such as OH···F hydrogen bonds, as well as secondary C-H···F and C-H···O interactions, play a crucial role in stabilizing different conformers. nih.gov It is expected that this compound would exhibit similar conformational behavior, with the rotational barrier of the C-C bond between the ring and the CH₂OH group being influenced by these intramolecular forces. The relative energies of different conformers determine the most stable three-dimensional structure of the molecule. Studies on related dimethoxyphenyl derivatives have also highlighted how crystallization solvents can influence the final conformation. nih.govresearchgate.net

Solvent Interaction Studies

The interaction of a solute with a solvent is critical for understanding its solubility, reactivity, and transport properties. Computational solvent interaction studies can predict how a molecule like this compound would behave in different solvent environments, such as water or organic solvents. These studies often involve calculating solvation free energies and analyzing the radial distribution functions of solvent molecules around the solute.

Currently, there are no specific published studies detailing the solvent interactions of this compound. Research on the solvent effects on related, but structurally distinct, compounds may offer some general insights. For example, computational studies on other fluorinated and methoxylated phenyl derivatives exist, but direct extrapolation of these findings to this compound would be speculative without specific research.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. Computational methods, including ligand-protein docking and quantitative structure-activity relationship (QSAR) modeling, are key components of modern SAR investigations.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the potential biological activity of a compound. For this compound, docking studies would require a specific protein target to be identified.

While there are no available docking studies for this compound itself, research has been conducted on structurally analogous compounds. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been synthesized and their interactions with Fibroblast Growth Factor Receptor (FGFR) have been explored through docking simulations. mdpi.comresearchgate.net These studies highlight how the dimethoxyphenyl moiety can fit into the binding pocket of a kinase. Another study performed docking of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against the Plasmodium dihydrofolate reductase (pDHFR) receptor. ugm.ac.id However, without specific docking studies on this compound, its potential interactions with any given protein target remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities.

There are no QSAR models in the public domain that specifically include this compound. QSAR studies have been performed on other series of compounds containing substituted phenyl rings. For instance, a 2D and 3D-QSAR analysis was conducted on amino(3-((3,5-difluoro-4-methyl-6-phenoxypyridine-2-yl)oxy)phenyl)methaniminium derivatives as factor Xa inhibitors. researchgate.net This study identified key molecular descriptors that influence the inhibitory activity of that particular class of compounds. The insights from such studies are specific to the chemical series and biological target under investigation and cannot be directly applied to this compound without a dedicated study.

Advanced Applications and Functionalization in Medicinal Chemistry

Design and Synthesis of Bioactive Analogues and Derivatives

The core structure of (2,6-difluoro-3,5-dimethoxyphenyl) serves as a crucial anchor for engaging with the ATP-binding pockets of various kinases. Medicinal chemists have extensively utilized this scaffold, accessible through multi-step synthetic sequences often starting from materials like 2,6-difluorobenzoic acid, to develop potent enzyme inhibitors. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them a significant target for therapeutic intervention. The 2,6-dichloro-3,5-dimethoxyphenyl and the structurally related 2,6-difluoro-3,5-dimethoxyphenyl motifs have been instrumental in the development of selective FGFR inhibitors. mdpi.comsrce.hr These moieties are adept at fitting into a hydrophobic pocket near the gatekeeper residue of the FGFR kinase domain. researchgate.net

Researchers have designed and synthesized numerous derivatives by coupling the (2,6-dihalo-3,5-dimethoxyphenyl) group with various heterocyclic scaffolds, such as 1H-indazole and 9H-purine. mdpi.comnih.gov For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were synthesized and evaluated for their FGFR inhibitory activity. mdpi.com Structure-based design, including docking studies, suggested that the C4-position of the indazole ring could be modified to extend into a new binding subpocket within the ATP site of FGFR, leading to enhanced potency. mdpi.com

One notable example, NVP-BGJ398, incorporates the 2,6-dichloro-3,5-dimethoxyphenyl group and exhibits low nanomolar potency against FGFR1, FGFR2, and FGFR3. mdpi.com This compound has shown significant antitumor activity in preclinical models. researchgate.net The synthesis of these complex molecules often involves multi-step sequences, including Suzuki or other cross-coupling reactions to connect the dimethoxyphenyl moiety to the core heterocyclic structure. mdpi.com

| Compound ID | Core Scaffold | Substitution at C4 of Indazole | FGFR1 IC50 (nM) |

| 10a | 1H-Indazole | -N-phenyl-carboxamide | ~30.2 mdpi.com |

| 13a | 1H-Indazole | -N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide | Potent mdpi.com |

| NVP-BGJ398 | Pyrimidinyl-urea | Not Applicable | 0.9 mdpi.com |

This table presents data for derivatives containing the closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety, which serves as a surrogate for the 2,6-difluoro analogue in many studies.

Derivatives with Potential Anti-Hepatocellular Carcinoma Efficacy

The FGF19/FGFR4 signaling pathway is recognized as a significant contributor to the pathogenesis of hepatocellular carcinoma (HCC). mdpi.com Consequently, inhibitors targeting this pathway hold therapeutic promise. Pan-FGFR inhibitors, many of which contain the dimethoxyphenyl pharmacophore, have been evaluated in HCC. mdpi.com For example, compounds like NVP-BGJ398 and AZD4547, which are pan-FGFR inhibitors, have been investigated for their potential in cancers, including those of the liver. researchgate.netmdpi.com

While many early FGFR inhibitors show less selectivity for FGFR4 compared to FGFR1-3, the development of selective FGFR4 inhibitors is an active area of research for HCC treatment. mdpi.com The design of derivatives based on the (2,6-difluoro-3,5-dimethoxyphenyl) scaffold can be tailored to achieve higher affinity for FGFR4. Irreversible covalent inhibitors incorporating a 3,5-dimethoxyphenyl group have been developed that show potent activity against both FGFR1 and FGFR4, demonstrating the versatility of this chemical motif in targeting specific FGFR isoforms implicated in HCC. nih.gov These inhibitors often work by regulating FGFR-mediated signaling pathways, which can induce apoptosis in cancer cells and inhibit their invasion and metastasis. nih.gov

| Inhibitor Type | Target(s) | Relevance to HCC |

| Pan-FGFR Inhibitors (e.g., NVP-BGJ398, AZD4547) | FGFR1, FGFR2, FGFR3, (less selective for FGFR4) | Inhibition of general FGFR signaling, which can be dysregulated in HCC. mdpi.com |

| Selective FGFR4 Inhibitors | FGFR4 | Direct targeting of the key FGF19/FGFR4 pathway in HCC. mdpi.com |

| Irreversible Covalent FGFR Inhibitors | FGFR1, FGFR4 | Potent and sustained inhibition of FGFR signaling, including the HCC-relevant FGFR4. nih.gov |

Modulators of Other Kinase Targets

While the (2,6-difluoro-3,5-dimethoxyphenyl) moiety is most prominently featured in the context of FGFR inhibition, its utility extends to other kinase targets. The principles of kinase inhibitor design often involve exploiting specific hydrophobic pockets and hydrogen bonding opportunities within the ATP-binding site, a strategy for which the substituted phenyl ring is well-suited.

For example, a derivative incorporating a 2,6-difluorobenzamide (B103285) moiety was synthesized as a potential PET agent for imaging B-Raf(V600E), a kinase frequently mutated in cancers. nih.gov Although the full structure differs from a simple alcohol, it highlights the adaptability of the 2,6-difluorophenyl scaffold in targeting other kinases like Raf. The development of selective inhibitors often requires screening against a panel of kinases to determine the selectivity profile. Computational modeling and structure-based design are key tools in adapting scaffolds like (2,6-difluoro-3,5-dimethoxyphenyl)methanol to new kinase targets. researchgate.net

Agents for Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing a dimethoxyphenyl structure has been explored, though specific research on derivatives of this compound for this purpose is limited. However, related compounds have shown promise. For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, a compound with a dimethoxy-substituted phenyl ring, was found to reduce the production of nitric oxide and pro-inflammatory cytokines in macrophages. nih.gov This activity was linked to the attenuation of nitric oxide synthase and cyclooxygenase-2, as well as interference with the NF-κB and MAP kinase signaling pathways. nih.gov While structurally different, these findings suggest that the electronic properties of the dimethoxyphenyl group could be leveraged in the design of novel anti-inflammatory agents.

Mechanistic Studies of Biological Activity

Understanding the molecular interactions that drive the biological activity of (2,6-difluoro-3,5-dimethoxyphenyl) derivatives is crucial for optimizing their potency and selectivity.

Molecular Interactions and Binding Affinities

The key to the efficacy of inhibitors containing the (2,6-difluoro-3,5-dimethoxyphenyl) motif lies in their binding mode within the kinase active site. The 3,5-dimethoxybenzene group is a well-established motif that enhances selectivity for FGFR. researchgate.net This group fits snugly into a hydrophobic pocket created by the kinase hinge region and the P-loop. The fluorine atoms at the 2 and 6 positions can further enhance binding affinity and modulate the physicochemical properties of the molecule.

Docking studies of related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole inhibitors within the ATP binding site of FGFR1 have provided insights into these interactions. mdpi.com The dimethoxyphenyl ring orients itself to take advantage of hydrophobic interactions, while the core scaffold forms critical hydrogen bonds with the hinge region residues. The substituents on the core scaffold can then be modified to explore additional interactions and improve binding affinity. The development of irreversible covalent inhibitors adds another layer to the mechanism, where the compound forms a permanent bond with a cysteine residue in or near the active site, leading to prolonged and potent inhibition. nih.gov

| Interaction Type | Interacting Moiety | Location in Kinase | Significance |

| Hydrophobic Interaction | 2,6-Dihalo-3,5-dimethoxyphenyl ring | Hydrophobic pocket near gatekeeper residue | Key for affinity and selectivity. researchgate.net |

| Hydrogen Bonding | Core heterocyclic scaffold (e.g., indazole) | Hinge region of the kinase | Anchors the inhibitor in the ATP-binding site. mdpi.com |

| Covalent Bonding | Electrophilic warhead (in irreversible inhibitors) | Cysteine residue in the active site | Leads to permanent inactivation of the kinase. nih.gov |

Cellular Pathway Modulation

The (2,6-Difluoro-3,5-dimethoxyphenyl) moiety is increasingly recognized for its utility in the design of kinase inhibitors, which are pivotal in modulating cellular signaling pathways often dysregulated in diseases like cancer. Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups to proteins, a fundamental process in cellular communication, growth, and proliferation. ed.ac.uk The strategic placement of fluorine and methoxy (B1213986) groups on the phenyl ring can significantly influence the binding affinity and selectivity of a drug candidate for the ATP-binding pocket of a target kinase.

Research into novel kinase inhibitors has demonstrated the importance of the substituted phenyl ring in achieving potent and selective inhibition. For instance, derivatives incorporating a 2,6-difluoro-3,5-dimethoxy aniline, a closely related analogue of this compound, have been utilized in the synthesis of potent inhibitors of the SRC family of kinases. ed.ac.uk These kinases are crucial regulators of cell growth, differentiation, and survival, and their aberrant activity is a hallmark of many cancers. The difluoro substitution can enhance binding by forming favorable interactions with the kinase's hinge region, a critical component of the ATP-binding site.

Furthermore, the broader 3,5-dimethoxyphenyl scaffold has been integral to the development of irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov In one study, purine-based derivatives featuring this moiety were found to effectively inhibit FGFR1 and FGFR4, key drivers in various cancers. nih.gov These inhibitors not only block the enzyme's activity but also modulate downstream signaling pathways, such as the mitochondrial apoptotic pathway, to induce cancer cell death and inhibit metastasis. nih.gov While not containing the difluoro substitution, these findings underscore the value of the dimethoxyphenyl core in targeting cellular pathways.

The following table summarizes the activity of a representative compound featuring a related structural motif.

| Compound ID | Target Kinase | IC50 (nM) | Cellular Pathway |

| 13a | FGFR1 | 30.2 | Fibroblast Growth Factor Receptor Signaling |

Data derived from studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, a compound with a similar substitution pattern.

In Vitro and In Vivo Efficacy Evaluation

The translation of cellular pathway modulation into therapeutic effect is assessed through rigorous in vitro and in vivo efficacy studies. For compounds containing the (2,6-Difluoro-3,5-dimethoxyphenyl) moiety and its analogues, these evaluations are critical to determining their potential as drug candidates.

In vitro studies typically involve testing the compound's ability to inhibit the proliferation of cancer cell lines. For example, N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purin-2-yl)amino)phenyl)acrylamide, a covalent FGFR inhibitor, demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov Such studies provide initial evidence of a compound's biological activity and its therapeutic window.

In vivo efficacy is subsequently evaluated in animal models of disease. For instance, pseudomycin triprodrugs, while structurally distinct, have shown excellent in vivo efficacy against systemic candidiasis in mouse models, highlighting the potential for complex natural product-like scaffolds to be modified for improved therapeutic outcomes. nih.gov Although direct in vivo data for this compound itself is not widely published, the efficacy of its derivatives in preclinical models is a strong indicator of the scaffold's potential.

The table below presents in vitro data for a compound containing a related dimethoxyphenyl moiety.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| T98G | Brain Cancer | Di(3-thienyl)methanol | >2.2 |

This data is for a different methanol-containing compound but illustrates the type of in vitro evaluation performed. nih.govnih.gov

Prodrug Strategies and Drug Delivery Systems

To overcome challenges related to bioavailability, stability, and targeted delivery, medicinal chemists often employ prodrug strategies and advanced drug delivery systems.

Design of Prodrugs for Enhanced Bioavailability

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can improve a drug's pharmacokinetic properties. For instance, the development of N-acyloxymethyl carbamate (B1207046) linked triprodrugs of pseudomycins illustrates a successful strategy to enhance the efficacy of a parent compound. nih.gov These prodrugs are designed to be stable in the bloodstream and are converted to the active pseudomycin by plasma esterases. nih.gov

While specific prodrugs of this compound are not yet extensively documented in peer-reviewed literature, the principles of prodrug design are broadly applicable. The hydroxyl group of the methanol (B129727) moiety provides a convenient handle for esterification or other forms of chemical modification to create prodrugs with tailored release profiles and improved bioavailability.

Encapsulation and Nanoparticle Delivery

Encapsulating therapeutic agents within nanoparticles is another promising strategy to enhance their delivery to target tissues and reduce systemic toxicity. Lipid-based nanoparticles, for example, have been successfully used to formulate and deliver various therapeutic agents. While specific research on the encapsulation of this compound is not yet prominent, the physicochemical properties of this compound would be a key consideration in the design of such a formulation. The lipophilicity imparted by the dimethoxy and difluoro groups would influence its compatibility with different nanoparticle materials and its release kinetics from the delivery vehicle.

Exploration in Materials Science

Precursors for Polymer Synthesis

The presence of a reactive hydroxymethyl group on (2,6-Difluoro-3,5-dimethoxyphenyl)methanol suggests its potential utility as a monomer in polymerization reactions. For instance, it could theoretically be used to synthesize polyesters or polyethers. However, extensive searches for academic or industrial literature detailing the use of this compound as a precursor for polymer synthesis have not yielded any specific results. There are no available studies that document its polymerization or its incorporation into polymeric structures. While some patents mention "vinyl polymer" and the compound in the same document, there is no direct link or application described. google.com

Development of Optoelectronic Materials

Fluorinated materials are often sought after for applications in optoelectronics due to their unique electronic properties and stability. The combination of fluorine atoms and a conjugated phenyl ring in this compound could make it a candidate for developing materials with specific optical or electronic functions.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. The molecular structure of this compound, with its electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups, could, in theory, contribute to NLO properties in larger molecular systems. However, a comprehensive search has found no published research or experimental data confirming the synthesis or characterization of NLO materials derived from this specific compound.

Advanced Functional Materials

The development of advanced functional materials often relies on novel molecular building blocks to achieve desired properties.

Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound could potentially participate in hydrogen bonding or other intermolecular interactions, making it a candidate for designing supramolecular assemblies. One chemical supplier lists the compound under the general category of "Química supramolecular," but provides no further details or specific research applications. cymitquimica.com A dedicated search for its role in forming supramolecular structures yielded no concrete research findings.

Future Directions and Interdisciplinary Research

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Furthermore, AI can assist in devising novel and efficient synthetic routes to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and its analogues. By analyzing known chemical reactions and predicting reaction outcomes, AI can propose synthetic pathways that are more efficient and generate less waste, aligning with the principles of green chemistry. acs.org

| AI Application | Description | Potential Impact |

| Target Identification | Predicting potential biological targets based on the compound's structural features. | Accelerates the initial stages of drug discovery. |

| Binding Affinity Prediction | Estimating the binding energy and mode of interaction with target proteins. | Guides the design of more potent drug candidates. |

| ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduces late-stage failures in drug development. |

| Retrosynthesis Planning | Devising optimal and efficient synthetic routes to the compound and its derivatives. | Improves the speed and sustainability of chemical synthesis. |

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. This compound serves as an excellent starting point or "building block" for creating large combinatorial libraries of diverse molecules. sigmaaldrich.comnih.gov The presence of a reactive hydroxyl group on the methanol (B129727) moiety provides a convenient handle for chemical modification, allowing for the attachment of a wide variety of other chemical groups.

The generation of a library of derivatives based on the this compound scaffold would enable researchers to systematically explore the structure-activity relationship (SAR). By varying the substituents attached to the methanol group, scientists can identify which chemical features are critical for biological activity. The fluorine atoms on the phenyl ring can also serve as useful probes in certain screening assays, such as those utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The insights gained from HTS of a combinatorial library based on this compound could lead to the discovery of novel lead compounds for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. numberanalytics.com

Nanotechnology and Biomedical Engineering Interface

The interface of nanotechnology and biomedical engineering offers exciting possibilities for the application of fluorinated compounds like this compound. The unique properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can be harnessed in the design of advanced nanomaterials for diagnostics and drug delivery. ku.edumdpi.com

Fluorinated nanoparticles have emerged as promising contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique with a high signal-to-noise ratio due to the low natural abundance of ¹⁹F in biological tissues. ku.edu this compound could be incorporated into polymer-based nanoparticles, creating novel probes for in vivo imaging. These nanoparticles could be further functionalized with targeting ligands to accumulate at specific sites of disease, such as tumors, enabling early diagnosis and monitoring of treatment response.

In biomedical engineering, the compound could be used to modify the surface of biocompatible materials used in tissue engineering scaffolds or medical implants. The introduction of fluorine can alter the surface properties of these materials, influencing protein adsorption and cell adhesion, which are critical for their performance and integration with biological systems. nih.gov

Sustainable Synthesis and Green Chemical Processes

The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of green synthetic processes. eurekalert.org The synthesis of fluorinated aromatic compounds has traditionally relied on harsh reagents and conditions. However, recent advancements in catalysis and process chemistry are paving the way for more environmentally friendly methods. nih.gov

Future research will likely focus on developing catalytic, transition-metal-free, or biocatalytic routes to this compound. nih.govresearchgate.net For example, the use of fluorinated alcohols as solvents can, in some cases, promote reactions without the need for a catalyst. researchgate.netrsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach to synthesis. researchgate.net It may be possible to engineer enzymes that can regioselectively fluorinate or methoxylate a precursor molecule to produce the desired compound.

The development of sustainable synthetic routes to this compound will not only reduce the environmental impact of its production but also make it more accessible for the diverse applications outlined above.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,6-Difluoro-3,5-dimethoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of a precursor ketone or ester. For example, using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70 °C) in anhydrous conditions effectively reduces esters to alcohols, as demonstrated in analogous syntheses (e.g., reduction of methyl aminobenzoate derivatives to yield benzylic alcohols) . Key parameters include stoichiometry (5.1 equiv. of DIBAL-H), reaction time (1.5 h), and purification via vacuum drying. Optimization may involve adjusting equivalents of reducing agents or solvent systems (e.g., THF vs. toluene) to improve yields.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify characteristic signals. For example, the benzylic CH group appears as a doublet near δ 4.28 ppm ( Hz), while aromatic protons in difluorinated methoxy-substituted rings resonate between δ 6.95–7.52 ppm .

- Chromatography : Thin-layer chromatography (TLC) with hexane/EtOAc (1:1) (R ≈ 0.54) or HPLC using a mobile phase of phosphate buffer/methanol/acetonitrile (31:11:8) at pH 6.0 can assess purity .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-protected containers under inert gas (e.g., N) to prevent oxidation or hydrolysis. Analogous methanols (e.g., diphenylmethanol derivatives) degrade upon exposure to moisture or light, leading to ketone reformation or dimerization . Stability testing via accelerated aging (40°C/75% RH) with periodic HPLC monitoring is recommended.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches of this compound?

- Methodological Answer :

- Contamination Analysis : Check for residual solvents (e.g., DIBAL-H byproducts) via F NMR or GC-MS.

- Crystallization Studies : Recrystallization in hexane/EtOAc may resolve polymorphic variations affecting melting points (e.g., observed m.p. 47–50°C in similar compounds) .

- Isotopic Labeling : Use H or C-labeled precursors to trace unexpected signals, particularly in crowded aromatic regions.

Q. What role does this compound play in synthesizing bioactive molecules or boronic ester intermediates?

- Methodological Answer :

- Boronic Ester Synthesis : The alcohol can be converted to 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1614233-69-0) via esterification with pinacol borane. This boronic ester is critical for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in drug candidates .

- Bioactive Derivatives : It serves as a precursor for fluorinated isoxazole or pyrimidine derivatives, such as 3-(2,6-Difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholinomethyl)-tetrahydropyrrolo-pyridopyrimidinone (CAS 1513857-77-6), which exhibit kinase inhibition activity .

Q. How can researchers mitigate challenges in regioselective functionalization of the difluorinated aromatic ring during downstream reactions?

- Methodological Answer :

- Directing Group Strategy : Introduce temporary directing groups (e.g., sulfonyl or boronate) to enhance ortho/para selectivity in electrophilic substitutions.

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict electron density distribution, guiding site-specific halogenation or methoxylation .

Data Contradictions and Validation

Q. How should conflicting reports about the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic solvents like DMF vs. DMSO) to identify solvent effects on leaving-group displacement.

- Isolation of Byproducts : Characterize side products (e.g., elimination vs. substitution) using high-resolution MS and F NMR .

Applications in Experimental Design

Q. What strategies optimize the use of this compound in multi-step syntheses of complex heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。